2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring, a benzyloxyphenyl group, and an acetohydrazide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide, which is then reacted with 4-(benzyloxy)benzaldehyde under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The benzothiazole ring and the benzyloxyphenyl group can interact with enzymes or receptors, modulating their activity. The acetohydrazide moiety may also play a role in binding to specific sites, influencing the overall biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
- 2-(1,3-benzothiazol-2-ylsulfanyl)benzonitrile
- 2-(1,3-benzothiazol-2-ylsulfanyl)ethanesulfonate
Uniqueness
What sets 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide apart from similar compounds is its unique combination of functional groups. This combination allows it to participate in a broader range of chemical reactions and interact with a wider variety of molecular targets. Its structural complexity also makes it a valuable tool for studying intricate biochemical pathways and developing novel therapeutic agents.
Properties
Molecular Formula |
C23H19N3O2S2 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H19N3O2S2/c27-22(16-29-23-25-20-8-4-5-9-21(20)30-23)26-24-14-17-10-12-19(13-11-17)28-15-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,26,27)/b24-14+ |
InChI Key |
GWYRIHZTNCULJF-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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